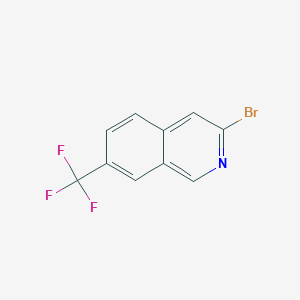

3-Bromo-7-(trifluoromethyl)isoquinoline

Description

3-Bromo-7-(trifluoromethyl)isoquinoline (C₁₀H₅BrF₃N) is a halogenated heterocyclic compound featuring a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 7 of the isoquinoline core. The isoquinoline scaffold is a bicyclic aromatic system with a nitrogen atom at position 2, making it structurally distinct from quinoline. The bromine substituent enhances reactivity for cross-coupling reactions, while the electron-withdrawing -CF₃ group modulates electronic properties and metabolic stability . This compound is of interest in medicinal chemistry for developing bioactive analogs of papaverine and other smooth muscle relaxants .

Properties

Molecular Formula |

C10H5BrF3N |

|---|---|

Molecular Weight |

276.05 g/mol |

IUPAC Name |

3-bromo-7-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-6-1-2-8(10(12,13)14)3-7(6)5-15-9/h1-5H |

InChI Key |

BFPYQNKBJLWNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)isoquinoline typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 7-(trifluoromethyl)isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of 3-amino-7-(trifluoromethyl)isoquinoline, 3-thio-7-(trifluoromethyl)isoquinoline, etc.

Cross-Coupling Reactions: Formation of various biaryl and styrene derivatives.

Oxidation and Reduction Reactions: Formation of isoquinoline N-oxides or tetrahydroisoquinolines.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1356111-42-6)

- Structure: Bromine at position 5, -CF₃ at position 7, with a partially saturated 1,2,3,4-tetrahydroisoquinoline core.

- Properties : Molecular formula C₁₀H₉BrF₃N; molecular weight ~290.09 g/mol. The tetrahydro modification increases flexibility and may enhance solubility compared to fully aromatic analogs.

- Applications: Limited commercial availability (discontinued in some catalogs), suggesting challenges in synthesis or stability .

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9)

- Structure : Bromine and -CF₃ groups swapped (Br at 7, -CF₃ at 3).

- Properties : Same molecular formula as CAS 1356111-42-6 but distinct substituent positioning. The -CF₃ group at position 3 may sterically hinder electrophilic substitution at adjacent positions.

- Reactivity : Bromine at position 7 is less reactive in cross-coupling reactions due to steric and electronic effects .

4-Bromo-7-(trifluoromethyl)isoquinoline (CAS 1394022-50-4)

Derivatives with Additional Substituents

4-Bromo-3-(bromomethyl)-7-(trifluoromethyl)isoquinoline (CAS 2195350-07-1)

- Structure : Bromine at position 4, -CF₃ at 7, and a bromomethyl (-CH₂Br) group at position 3.

- Properties : Molecular formula C₁₁H₆Br₂F₃N; molecular weight 368.98 g/mol. The bromomethyl group enhances reactivity for nucleophilic substitution or radical reactions.

- Applications: Potential as a bifunctional building block in drug discovery .

Quinoline vs. Isoquinoline Derivatives

3-Bromo-7-(trifluoromethyl)quinoline

- Structure: Quinoline core (nitrogen at position 1) with Br at 3 and -CF₃ at 6.

- Comparison: Quinoline derivatives generally exhibit lower basicity than isoquinolines. The altered nitrogen position affects hydrogen bonding and target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.